molecular formula C8H5FN2O2 B2807133 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 898156-12-2

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2807133
CAS No.: 898156-12-2
M. Wt: 180.138
InChI Key: RPGXDJQIUNYMAG-UHFFFAOYSA-N
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Description

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-pyridyl-imines with methyl trifluoropyruvate in the presence of trimethyl phosphite. This reaction occurs under mild conditions, such as room temperature, and yields methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates . Another method involves the reaction of chitosan with this compound hydrochlorides in the presence of ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include trimethyl phosphite, methyl trifluoropyruvate, and ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate . Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile (MeCN) and dimethylformamide (DMF).

Major Products

The major products formed from the reactions of this compound include methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates and other substituted derivatives .

Scientific Research Applications

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitrogen atoms. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid include:

  • 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGXDJQIUNYMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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